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molecular formula C9H8ClF3N2O B8619881 N-(4-Chloro-3-methylphenyl)-N'-(trifluoromethyl)urea CAS No. 56969-97-2

N-(4-Chloro-3-methylphenyl)-N'-(trifluoromethyl)urea

Cat. No. B8619881
M. Wt: 252.62 g/mol
InChI Key: GSDBDFSZHSLKJS-UHFFFAOYSA-N
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Patent
US03982019

Procedure details

A solution of 3-methyl-4-chloroaniline (70 grams; 0.5 mol) in toluene (150 ml) is placed into a pressure vessel, and is cooled in an acetone-dry ice bath. Trifluoromethyl isocyanate (56 grams; 0.5 mol) is added and the pressure vessel is sealed. The reaction mixture is warmed to about 25° C. and is allowed to stand for about 24 hours. After this time the reaction vessel is opened and its contents are stripped of toluene by evaporation under reduced pressure. The residue is then recrystallized to yield N-(3-methyl-4-chlorophenyl)-N'-trifluoromethyl urea.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[F:10][C:11]([N:14]=[C:15]=[O:16])([F:13])[F:12]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([NH:14][C:11]([F:13])([F:12])[F:10])=[O:16])[CH:6]=[CH:7][C:8]=1[Cl:9]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
CC=1C=C(N)C=CC1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
FC(F)(F)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an acetone-dry ice bath
CUSTOM
Type
CUSTOM
Details
the pressure vessel is sealed
CUSTOM
Type
CUSTOM
Details
its contents are stripped of toluene by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is then recrystallized

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1C=C(C=CC1Cl)NC(=O)NC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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